molecular formula C15H22ClN3O B12224966 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine

Cat. No.: B12224966
M. Wt: 295.81 g/mol
InChI Key: TXUPWQWNQFMDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methoxybenzylamine under acidic conditions to form the corresponding imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-4-18-11-14(12(2)17-18)10-16-9-13-6-5-7-15(8-13)19-3;/h5-8,11,16H,4,9-10H2,1-3H3;1H

InChI Key

TXUPWQWNQFMDSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.